Physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline
Physical and chemical properties of 2,3,5,6-Tetrafluoro-4-nitroaniline
An In-Depth Technical Guide to 2,3,5,6-Tetrafluoro-4-nitroaniline
Abstract
2,3,5,6-Tetrafluoro-4-nitroaniline is a highly functionalized aromatic compound of significant interest in synthetic chemistry. Its unique electronic properties, stemming from the presence of four strongly electron-withdrawing fluorine atoms, a nitro group, and an electron-donating amino group, make it a valuable and versatile building block. This guide provides a comprehensive overview of its core physical and chemical properties, a proposed synthetic pathway, and critical safety information. The insights herein are designed to support researchers in leveraging this compound for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
Compound Identification and Molecular Structure
Precise identification is the foundation of all chemical research. The key identifiers for 2,3,5,6-Tetrafluoro-4-nitroaniline are summarized below.
| Identifier | Value |
| IUPAC Name | 2,3,5,6-Tetrafluoro-4-nitroaniline |
| CAS Number | 364-07-8 |
| Molecular Formula | C₆H₂F₄N₂O₂ |
| Molecular Weight | 210.09 g/mol |
The molecular architecture, characterized by a densely substituted benzene ring, is the primary determinant of its chemical behavior.
Caption: Chemical structure of 2,3,5,6-Tetrafluoro-4-nitroaniline.
Physical Properties
The physical state and solubility of a compound are critical parameters for designing experimental conditions, including reaction setups and purification protocols. While specific experimental data for this exact compound is sparse, properties can be inferred from closely related analogs such as other fluorinated nitroanilines.
| Property | Observation / Value | Reference Analog |
| Appearance | Expected to be a yellow to orange crystalline solid. | 2,3,4-Trifluoro-6-nitroaniline appears as a light yellow to orange powder.[1] |
| Melting Point | Expected to be a solid with a defined melting point. | The melting point for 2,3,4-Trifluoro-6-nitroaniline is 58-62 °C.[1] |
| Solubility | Likely soluble in polar organic solvents like DMSO and methanol. | The deuterated analog of p-nitroaniline is slightly soluble in DMSO and methanol.[2][3] |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is indispensable for structure verification and purity assessment. Based on the functional groups present, the following spectral characteristics are anticipated.
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¹H NMR (Proton NMR): The spectrum is expected to be simple, showing a broad singlet for the two amine (-NH₂) protons. The chemical shift will be influenced by the solvent and concentration.
-
¹³C NMR (Carbon-13 NMR): The spectrum will show distinct signals for the aromatic carbons. The carbons bonded to fluorine will exhibit characteristic splitting (C-F coupling). The chemical shifts will be significantly influenced by the attached fluorine, nitro, and amino groups.
-
¹⁹F NMR (Fluorine-19 NMR): This technique would be highly informative, likely showing a single signal for the four equivalent fluorine atoms, confirming the symmetrical substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-F stretching. For related nitroanilines, these bands are key identifiers.[4]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (210.09 g/mol ). The fragmentation pattern would provide further structural evidence. The mass spectrum for the parent compound, p-nitroaniline, shows a clear molecular ion peak at m/z 138.[5][6]
Chemical Properties and Reactivity
The reactivity of 2,3,5,6-Tetrafluoro-4-nitroaniline is governed by the interplay of its functional groups.
Caption: Factors influencing the chemical reactivity of the core molecule.
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Aromatic Ring: The combined electron-withdrawing effect of the four fluorine atoms and the nitro group makes the aromatic ring highly electron-deficient. This deactivates it towards typical electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, where a fluorine atom could potentially act as a leaving group under harsh conditions.
-
Amino Group: The primary amine is a key reactive site. It can act as a nucleophile, allowing for reactions such as alkylation, acylation, and diazotization, which are fundamental transformations in the synthesis of more complex molecules.[7]
-
Nitro Group: The nitro group can be reduced to an amino group, providing a pathway to synthesize tetrafluorinated phenylenediamines, which are valuable monomers for high-performance polymers.
Proposed Synthetic Pathway
Caption: Proposed high-level workflow for synthesis via nitration.
Conceptual Experimental Protocol: Nitration
This protocol is a generalized procedure based on the nitration of similar aniline and phenol compounds.[8][9] Caution: Nitration reactions are highly exothermic and can be hazardous. Strict temperature control and appropriate safety precautions are mandatory.
-
Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 2,3,5,6-tetrafluoroaniline in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate, pre-chilled beaker.
-
Addition: Add the nitrating mixture dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 10 °C. The strong directing effect of the amino group (after protonation to anilinium) and the deactivating fluorine atoms must be carefully managed.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid, and purify further by recrystallization from a suitable solvent like ethanol.
Applications in Research and Drug Development
Substituted nitroanilines are crucial intermediates in various industries.[10][11] The title compound serves as a valuable scaffold for:
-
Pharmaceutical Synthesis: The aniline moiety is a common feature in many active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable building block for medicinal chemistry.[1]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them useful in the development of new pesticides and herbicides.[1]
-
Dye and Polymer Chemistry: Nitroanilines are precursors to azo dyes and can be used to synthesize high-performance polymers with unique thermal and electronic properties.[10][12]
Safety and Handling
While a specific safety data sheet for 2,3,5,6-Tetrafluoro-4-nitroaniline is not widely available, the data for its non-fluorinated analog, 4-nitroaniline, provides a strong basis for handling procedures. 4-nitroaniline is classified as highly toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[13][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[15][16] Work should be conducted in a well-ventilated chemical fume hood.[16]
-
Toxicology: The primary toxic effect of 4-nitroaniline is the formation of methemoglobin, which reduces the blood's ability to carry oxygen, leading to cyanosis (blueish skin color).[13][17] It is readily absorbed through the skin.[18] The compound is also considered harmful to aquatic life with long-lasting effects.[10][13]
-
Handling: Avoid creating dust.[17] Keep away from heat and sources of ignition. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[14][17]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[16] If inhaled, move to fresh air.[16] If swallowed or in case of any significant exposure, seek immediate medical attention.[17]
Conclusion
2,3,5,6-Tetrafluoro-4-nitroaniline is a specialized chemical intermediate with significant potential for advanced applications. Its dense fluorination imparts unique electronic properties that are highly sought after in the fields of drug discovery and material science. Understanding its physical properties, reactivity, and handling requirements is essential for its safe and effective use in a research and development setting. While direct experimental data is limited, a robust understanding can be achieved through careful extrapolation from well-studied analogs, enabling scientists to unlock the synthetic potential of this versatile molecule.
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